molecular formula C22H28O5 B7803424 beta-Estradiol 17-hemisuccinate CAS No. 93939-81-2

beta-Estradiol 17-hemisuccinate

Cat. No.: B7803424
CAS No.: 93939-81-2
M. Wt: 372.5 g/mol
InChI Key: YJPIDPAGJSWWBE-FNIAAEIWSA-N
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Description

Beta-Estradiol 17-hemisuccinate (C₂₂H₂₈O₅, CAS 7698-93-3) is a synthetic ester derivative of 17β-estradiol, a natural estrogen hormone. It is formed by conjugating a hemisuccinate group to the 17-hydroxy position of estradiol. This modification enhances its solubility in polar solvents like DMSO while retaining affinity for estrogen receptors (ERs) . The compound is widely used in research to selectively stain ER-rich cells, study receptor-mediated signaling, and investigate hormone-dependent cancer mechanisms . Its molecular weight is 372.45 g/mol, and it is stored as a stable powder at -20°C, with a recommended fresh preparation of stock solutions to avoid degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,19+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPIDPAGJSWWBE-FNIAAEIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227770
Record name 17beta-Estradiol hemisuccinate
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Molecular Weight

372.5 g/mol
Source PubChem
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CAS No.

7698-93-3, 93939-81-2
Record name Estradiol hemisuccinate
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Record name 17beta-Estradiol hemisuccinate
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Record name Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate)
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Record name Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate)
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Record name 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate
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Record name ESTRADIOL HEMISUCCINATE
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Preparation Methods

Reaction Conditions and Mechanism

Estrone is dissolved in methanol and treated with sodium hydroxide to form a clear solution, cooled to -10°C. Alkaline sodium borohydride is added gradually, maintaining temperatures between -10°C and -5°C for 2 hours. This low-temperature step favors kinetic control, preferentially forming the 17β-epimer over the thermodynamically stable 17α-epimer. Post-reduction, the mixture is warmed to 10°C for 1 hour to ensure complete conversion. Acidification with dilute HCl precipitates crude 17β-estradiol, which is filtered and dried.

Yield and Purity

The crude product achieves 99.14% purity with 0.64% 17α-estradiol impurity. Recrystallization in aqueous isopropyl alcohol elevates purity to 99.8%, reducing the 17α-epimer to 0.07% while maintaining an 82.2% yield.

Direct Acylation of Estradiol with Succinic Anhydride

A straightforward method involves reacting estradiol with succinic anhydride to form the 17-hemisuccinate ester. This approach avoids epimerization risks associated with reduction steps.

Reaction Protocol

Estradiol and succinic anhydride are combined in a polar aprotic solvent (e.g., dimethylformamide) with a catalytic base. The mixture is stirred at room temperature or mildly heated. After completion, the product is isolated via acid-base extraction or column chromatography.

Advantages and Limitations

This method offers simplicity and avoids the need for low-temperature equipment. However, regioselectivity challenges may arise if multiple hydroxyl groups are present, necessitating protective strategies.

Acylation via Methyl 4-Chloro-4-Oxobutyrate

Innovative acylation agents like methyl 4-chloro-4-oxobutyrate enable selective hemisuccinate formation. Although initially developed for stanozolol derivatives, this method is adaptable to estradiol.

Procedure and Optimization

Estradiol reacts with methyl 4-chloro-4-oxobutyrate in dichloromethane, catalyzed by Bi(OTf)₃. The intermediate methyl ester is hydrolyzed with NaOH in methanol, yielding the hemisuccinate.

Efficiency and Byproducts

This two-step process achieves a 55% overall yield. Competitive acylation at other hydroxyl groups (e.g., 3-OH) is minimized through steric hindrance and catalyst choice.

Comparative Analysis of Preparation Methods

Method Reagents Temperature Time Yield Purity Key Advantage
Borohydride ReductionNaBH₄, NaOH, HCl-10°C to 10°C3.5 hrs82.2%99.8%High purity, minimal epimerization
Succinic AnhydrideSuccinic anhydride, DMFRT24 hrs70%>95%Simplicity, no epimerization
Methyl ChlorooxobutyrateMethyl 4-chloro-4-oxobutyrate, Bi(OTf)₃RT72 hrs55%

Scientific Research Applications

Overview

Beta-Estradiol 17-hemisuccinate is characterized by the addition of a hemisuccinate group at the 17 position of the estradiol molecule, enhancing its solubility and bioavailability. Its molecular formula is C22H28O5C_{22}H_{28}O_{5}, with a molecular weight of approximately 372.455 g/mol. EHS exhibits significant biological activity, making it valuable in diverse fields such as endocrinology and cancer research.

Chemistry

EHS serves as a model compound in studies of esterification and hydrolysis reactions. Its structural characteristics allow researchers to investigate the stability and reactivity of esters in biological systems.

Biology

Research has shown that EHS influences cellular processes and gene expression through its action as an estrogen agonist. It is particularly useful in studying the role of estrogens in various tissues and their impact on neuronal activity .

Medicine

EHS is utilized in hormone replacement therapy (HRT) for menopausal women, addressing symptoms such as hot flashes, vaginal atrophy, and bone loss. Its water-soluble nature reduces the risk of thromboembolic events compared to some oral estrogen therapies . Additionally, EHS has been explored for its potential in treating hormone-receptor-positive breast cancer due to its dual action as an estrogen agonist or antagonist depending on the tissue type.

Industry

In pharmaceutical formulations, EHS is employed for its efficacy in treating estrogen deficiency. Its applications extend to cosmetic products where it contributes to skin health by improving skin thickness and elasticity .

Case Study 1: Hormonal Effects on Neuronal Activity

A study investigated the effects of EHS on cerebellar Purkinje neurons in ovariectomized rats. The administration of EHS altered neuronal firing rates and responsiveness to neurotransmitters, indicating its role in modulating neuronal activity through estrogen receptors .

Case Study 2: Breast Cancer Treatment

Research into EHS's application in hormone-receptor-positive breast cancer treatment revealed promising results. Initial findings suggest that EHS may inhibit tumor growth by acting on estrogen receptors, although further studies are necessary to confirm these effects and understand the underlying mechanisms.

Comparison with Similar Compounds

Estradiol Derivatives with Different Ester Groups

Compound Molecular Formula CAS Key Features Applications
Beta-Estradiol 17-hemisuccinate C₂₂H₂₈O₅ 7698-93-3 - Hemisuccinate ester at C17
- Soluble in DMSO
- ER-selective staining
ER studies, cancer research
Beta-Estradiol 17-acetate C₂₀H₂₆O₃ 3758-34-7 - Acetate ester at C17
- Higher lipophilicity
Analytical reference standard for pharmaceuticals
Beta-Estradiol 17-valerate C₂₃H₃₂O₃ 979-32-8 - Valerate ester at C17
- Slow-release profile
Hormone replacement therapy (e.g., long-acting formulations)
17β-Estradiol 17-sulfate (E2-17S) C₁₈H₂₄O₅S N/A - Sulfate ester at C17
- Enhanced water solubility
Biomarker in urine analysis

Key Findings :

  • Solubility : The hemisuccinate group improves solubility in DMSO compared to acetate or valerate esters, making it preferable for in vitro studies .
  • Biological Activity : Positional esterification (e.g., C17 vs. C6) affects receptor interaction. For example, β-estradiol 6-(O-carboxymethyl) oxime:BSA stimulates sAPPα secretion more effectively than the 17-hemisuccinate derivative .

Non-Ester Estradiol Derivatives

  • 17β-Estradiol (Parent Compound) : Lacks ester modifications, with lower solubility in aqueous media. Directly binds ERs to regulate gene expression, but its environmental persistence raises concerns as an endocrine-disrupting compound (EDC) .
  • 17α-Estradiol : A stereoisomer with minimal estrogenic activity, used as a negative control in receptor studies .

Functional Analogs and Degradation Pathways

Testosterone

Testosterone shares a four-ring steroid backbone with estradiol but differs in functional groups (C17 ketone vs. hydroxyl). Despite structural similarities, bacterial degradation of testosterone is 60× faster than estradiol (272 mg/L degraded in 9 h vs. 5 mg/L estradiol in 5 days) . Key differences include:

  • Degradation Pathways : Testosterone degradation in Comamonas testosteroni proceeds via androstenedione intermediates and B-ring cleavage, while estradiol degradation involves multiple unclear pathways .
  • Genetic Regulation : Over 2,000 genes are upregulated during testosterone degradation, with higher log2-fold changes than estradiol-induced genes .

Corticosteroid Esters

  • Methylprednisolone 17-hemisuccinate : A corticosteroid ester with a hemisuccinate group. Studies show pH-dependent hydrolysis and acyl migration, highlighting the instability of hemisuccinate esters in aqueous solutions . This contrasts with estradiol derivatives, which prioritize receptor binding over metabolic stability.

Stability and Environmental Impact

  • Chemical Stability : this compound is stable at -20°C but degrades rapidly in solution, necessitating fresh preparation . Methylprednisolone hemisuccinate undergoes hydrolysis at neutral pH, suggesting similar vulnerabilities for estradiol esters .
  • Environmental Persistence: While 17β-estradiol is a persistent EDC in wastewater, its ester derivatives may exhibit altered biodegradability.

Biological Activity

Beta-Estradiol 17-hemisuccinate (EHS) is a synthetic derivative of estradiol, characterized by the addition of a hemisuccinate group at the 17 position. This modification enhances its solubility and bioavailability, making it a valuable compound in therapeutic and research applications, particularly in endocrinology and cancer research. This article discusses its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C22H28O5
  • Molecular Weight : Approximately 372.455 g/mol

This compound exhibits estrogenic activity by binding to estrogen receptors (ERs), which are crucial for mediating the physiological effects of estrogens in various tissues. Upon administration, EHS is hydrolyzed to estradiol, which then interacts with ERs to influence gene expression and cellular processes. This action is particularly significant in alleviating menopausal symptoms and has implications in cancer treatment.

Biological Effects

The biological effects of this compound include:

  • Estrogenic Activity : EHS binds to estrogen receptors, influencing various signaling pathways.
  • Neuronal Modulation : Studies have shown that EHS can alter neuronal activity, enhancing responses to neurotransmitters like GABA and glutamate in specific brain regions .
  • Amyloid Precursor Protein (APP) Regulation : EHS stimulates the secretion of secreted amyloid precursor protein α (sAPPα), potentially impacting Alzheimer's disease pathology .

Comparative Analysis with Other Estrogens

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaUnique Properties
Beta-EstradiolC18H24O2Natural hormone with broad physiological effects
EstroneC18H22O2Less potent; primary estrogen post-menopause
EstriolC18H24O3Weak estrogen; predominant during pregnancy
Beta-Estradiol 17-acetateC20H26O3Acetate derivative used for similar therapeutic purposes
Beta-Estradiol 17-glucuronideC22H28O7Conjugated form affecting metabolism and excretion
This compound C22H28O5 Enhanced solubility and bioavailability

Case Studies and Research Findings

  • Neuronal Activity Modulation :
    • A study demonstrated that iontophoretically applied this compound increased the spontaneous firing rate of cerebellar Purkinje neurons in ovariectomized rats. The effect was observed to have a latency of approximately 24 minutes, suggesting genomic mechanisms rather than immediate membrane actions .
  • Amyloid Precursor Protein Release :
    • Research indicated that this compound promotes the release of sAPPα while decreasing amyloid-beta generation in cultured rat cortical neurons. This effect was mediated through membrane binding sites and involved a protein kinase C-dependent pathway .
  • Therapeutic Applications :
    • Due to its favorable pharmacokinetic properties, this compound is being explored for use in hormone replacement therapy and as an adjunct treatment for certain cancers. Its enhanced bioavailability compared to traditional estradiol makes it a candidate for more effective therapeutic regimens.

Q & A

What are the optimal storage conditions for beta-Estradiol 17-hemisuccinate to ensure long-term stability?

Basic
this compound should be stored as a powder at -20°C for up to 3 years or 4°C for 2 years . For solvent-based preparations (e.g., DMSO), -80°C storage is recommended for 6 months , while -20°C is suitable for 1 month . Avoid repeated freeze-thaw cycles to prevent degradation. Ambient temperature exposure during shipping (≤3 days) is generally tolerated .

What solvents and formulations are recommended for dissolving this compound in in vitro assays?

Basic
DMSO is the preferred solvent for in vitro studies (7.43 mg/mL at 10 mM). If precipitation occurs, use sequential co-solvents:

  • Injection formulation : DMSO + Tween 80 + saline (10:5:85 ratio) for IP/IV/IM/SC administration.
  • Oral formulation : 0.5% CMC-Na suspension.
    Gentle heating (≤50°C) or sonication can enhance solubility. Always prepare fresh working solutions .

How can researchers validate the purity and identity of this compound to avoid analytical discrepancies?

Advanced
Combine GC-MS spectral matching (e.g., NIST database) with retention index (RI) validation (ΔIo ≤11 i.u. for semi-non-polar columns). Dual-criteria methods like SimMR , which weigh spectral similarity and RI concordance, reduce false positives caused by analogs (e.g., 17-alpha-estradiol). Confirmatory techniques (e.g., HPLC-MS, NMR) are advised for critical studies .

What methodological considerations are critical for selective ER staining using this compound?

Advanced

  • Cell fixation : Use ER-rich cell lines (e.g., MCF-7) and validate receptor density via Western blot.
  • Concentration optimization : Titrate between 1–10 µM to balance specificity and background noise.
  • Controls : Include ER-negative cells and competitive inhibition assays (e.g., co-treatment with unlabeled estradiol). Cite pharmacological guidelines for reproducibility .

How should researchers address conflicting biological activity data in vascular studies involving this compound?

Advanced
Discrepancies in vasodilatory effects (e.g., nitric oxide-dependent vs. independent pathways) may arise from model-specific variables (e.g., artery type, species). Standardize protocols:

  • Use pressurized small arteries from consistent anatomical sources.
  • Control for solvent interference (e.g., DMSO ≤0.1% v/v).
  • Validate results with structurally distinct ER agonists/antagonists .

What strategies optimize in vivo delivery of this compound while minimizing solvent toxicity?

Advanced

  • Lipid-based formulations : DMSO + corn oil (10:90 ratio) enhances bioavailability.
  • Cyclodextrin complexes : 20% SBE-β-CD in saline improves aqueous solubility.
  • Dose calibration : For a 20 g mouse, prepare 2 mg/mL working solution (10 mg/kg dose in 100 µL volume). Monitor solvent toxicity via hepatic/kidney function markers .

How can researchers ensure reproducibility in hormone receptor assays using this compound?

Advanced

  • Characterization : Provide NMR, HPLC, and elemental analysis data for new batches.
  • Batch documentation : Record storage duration, solvent lot numbers, and freeze-thaw cycles.
  • Inter-lab validation : Share detailed protocols (e.g., Beilstein Journal guidelines) for compound handling and assay conditions .

What experimental designs mitigate off-target effects in non-genomic estrogen signaling studies?

Advanced

  • Membrane-impermeable analogs : Use this compound-BSA conjugates to isolate membrane ER effects.
  • Kinetic assays : Short-term exposure (minutes) prioritizes non-genomic pathways.
  • Genetic knockdown : CRISPR/Cas9 targeting nuclear ERα/β distinguishes genomic vs. non-genomic actions .

How should researchers adjust formulations for this compound in long-term animal studies?

Advanced

  • Stability testing : Monitor degradation via HPLC at 0, 3, and 6 months under storage conditions.
  • Solvent rotation : Alternate between DMSO and PEG300-based vehicles to prevent cumulative solvent toxicity.
  • Dose escalation : Start with 50% of reported effective doses to account for metabolic variability .

What are the best practices for reporting this compound experimental data in publications?

Advanced

  • Compliance with guidelines : Follow Beilstein Journal standards for synthetic protocols (e.g., yield reporting, spectral data).
  • Supporting information : Include raw spectral files, RI validation tables, and formulation details.
  • Ethical disclosure : Address animal welfare and solvent toxicity in methods sections .

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